molecular formula C10H15BO5 B171758 4-(2,2-Dimethoxyethoxy)phenylboronic acid CAS No. 1256355-36-8

4-(2,2-Dimethoxyethoxy)phenylboronic acid

Cat. No.: B171758
CAS No.: 1256355-36-8
M. Wt: 226.04 g/mol
InChI Key: BLHYLZZAGHDVLN-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethoxy)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a 2,2-dimethoxyethoxy group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethoxyethoxy)phenylboronic acid typically involves the reaction of 4-bromoanisole with a boronic ester, followed by hydrolysis. The process can be summarized as follows:

    Formation of the Boronic Ester: The reaction between 4-bromoanisole and a boronic ester in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

    Hydrolysis: The boronic ester is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Dimethoxyethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, inert atmosphere.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Compounds with substituted methoxy groups.

Scientific Research Applications

4-(2,2-Dimethoxyethoxy)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethoxyethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

The boronic acid group interacts with molecular targets through its Lewis acidic boron atom, which can form reversible covalent bonds with diols and other nucleophiles.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the 2,2-dimethoxyethoxy group, making it less sterically hindered and more reactive in certain reactions.

    4-Methoxyphenylboronic acid: Contains a methoxy group instead of the 2,2-dimethoxyethoxy group, resulting in different electronic and steric properties.

    4-(Trifluoromethyl)phenylboronic acid: Features a trifluoromethyl group, which significantly alters its reactivity and applications.

Uniqueness: 4-(2,2-Dimethoxyethoxy)phenylboronic acid is unique due to its specific substituents, which provide a balance of steric hindrance and electronic effects. This makes it particularly useful in selective reactions and applications where other boronic acids may not perform as well.

Properties

IUPAC Name

[4-(2,2-dimethoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-8(4-6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHYLZZAGHDVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC(OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629630
Record name [4-(2,2-Dimethoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-36-8
Record name [4-(2,2-Dimethoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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